molecular formula C16H17BrN2O3S B3976602 N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3976602
M. Wt: 397.3 g/mol
InChI Key: WMMGNIBWBFMVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as BPPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique biochemical and physiological properties. BPPA is a peptide-based compound that is used in the study of various biological processes, including the mechanism of action of enzymes and receptors.

Mechanism of Action

BPPA is a potent inhibitor of DPP-IV, a serine protease that plays a crucial role in glucose metabolism. DPP-IV cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion and reduces blood glucose levels. By inhibiting DPP-IV, BPPA increases the concentration of GLP-1 and enhances its insulinotropic effect. BPPA also acts as a selective antagonist of GPR119, a receptor that is involved in the regulation of glucose homeostasis and lipid metabolism.
Biochemical and Physiological Effects:
BPPA has been shown to have several biochemical and physiological effects. It increases insulin secretion and improves glucose tolerance in animal models of diabetes. BPPA also reduces food intake and body weight in obese mice. Additionally, BPPA has been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic syndrome.

Advantages and Limitations for Lab Experiments

The use of BPPA in scientific research has several advantages. It is a potent and selective inhibitor of DPP-IV and a selective antagonist of GPR119, which makes it a valuable tool for studying the regulation of glucose homeostasis and lipid metabolism. However, the synthesis of BPPA is a complex process that requires expertise in organic chemistry. Additionally, the use of BPPA in animal models of diabetes and metabolic syndrome may not accurately reflect its effects in humans.

Future Directions

There are several future directions for research on BPPA. One area of research is the development of more efficient synthesis methods for BPPA. Another area of research is the study of the long-term effects of BPPA on glucose homeostasis and lipid metabolism in animal models and humans. Additionally, BPPA may have potential as a therapeutic agent for the treatment of diabetes and metabolic syndrome, and further research is needed to explore its clinical potential.

Scientific Research Applications

BPPA is widely used in scientific research to study the mechanism of action of enzymes and receptors. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and a selective antagonist of the G protein-coupled receptor 119 (GPR119). BPPA has also been used to study the regulation of glucose homeostasis and the treatment of diabetes.

properties

IUPAC Name

N-(3-bromophenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-12(16(20)18-14-8-6-7-13(17)11-14)19(23(2,21)22)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMGNIBWBFMVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Br)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
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N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

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